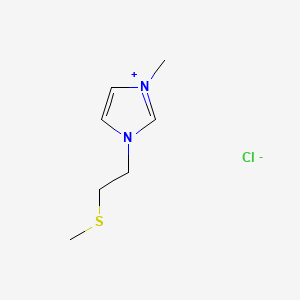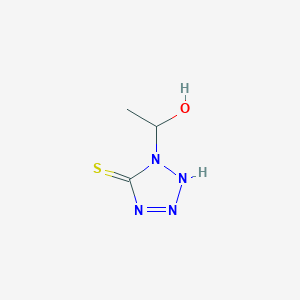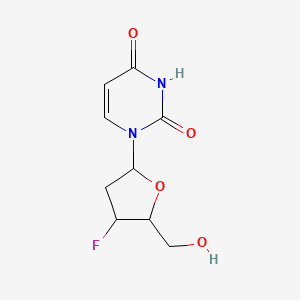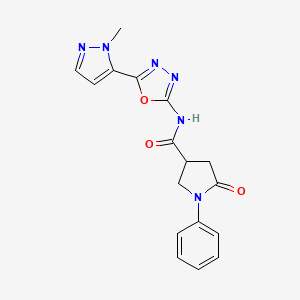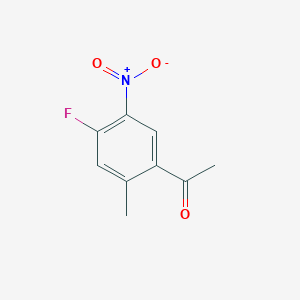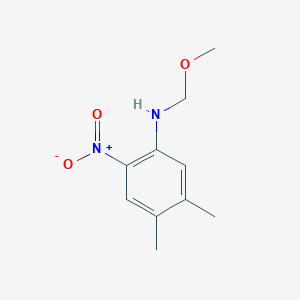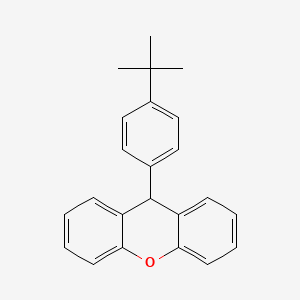
9-(4-tert-Butylphenyl)-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-tert-Butylphenyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various applications, including dyes, laser technologies, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene typically involves the reaction of 4-tert-butylphenyl with xanthene under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a precursor . This precursor can then be reacted with xanthene in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-tert-Butylphenyl)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
Aplicaciones Científicas De Investigación
9-(4-tert-Butylphenyl)-9H-xanthene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 9-(4-tert-Butylphenyl)-9H-xanthene involves its interaction with molecular targets and pathways in various applications. In fluorescence microscopy, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery systems, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butyl-9-(4-tert-butylphenyl)anthracene: Similar in structure but with different optical properties and applications.
4-tert-Butylphenol: A precursor in the synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a xanthene core and a tert-butylphenyl group, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring high stability and precise reactivity, such as in fluorescence imaging and organic synthesis.
Propiedades
Fórmula molecular |
C23H22O |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
9-(4-tert-butylphenyl)-9H-xanthene |
InChI |
InChI=1S/C23H22O/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
Clave InChI |
ICAFRXKJPFWITJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
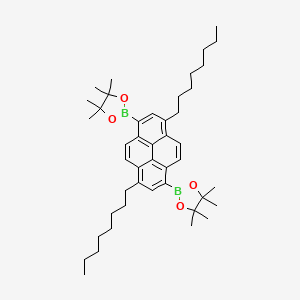

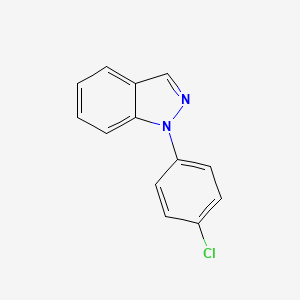
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)
